molecular formula C8H12N2 B8570193 N,N,2-trimethylpyridin-4-amine

N,N,2-trimethylpyridin-4-amine

Cat. No.: B8570193
M. Wt: 136.19 g/mol
InChI Key: YTQVUCXSUXFTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2-Trimethylpyridin-4-amine (CAS Registry Number: 37941-24-5 ) is an organic compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . This derivative of pyridine is characterized as a yellow to pale yellow or colorless oily liquid at room temperature . Its structure features a pyridine ring substituted with a methyl group at the 2-position and a dimethylamino group at the 4-position . As a versatile chemical building block, this compound is primarily valued in research and development for its role in organic synthesis and pharmaceutical chemistry . It serves as a key precursor or intermediate in the preparation of more complex molecules. Researchers utilize its amine functionality in various chemical transformations, including nucleophilic substitution reactions and the synthesis of ligands for catalysis. The specific stereoelectronic properties of the molecule, dictated by the positions of its substituents, make it a subject of interest in the design of compounds with tailored electronic characteristics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption . For safe handling, it is recommended to store the compound sealed in a dry environment at room temperature .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

N,N,2-trimethylpyridin-4-amine

InChI

InChI=1S/C8H12N2/c1-7-6-8(10(2)3)4-5-9-7/h4-6H,1-3H3

InChI Key

YTQVUCXSUXFTFM-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)N(C)C

Canonical SMILES

CC1=NC=CC(=C1)N(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at the Pyridine Nitrogen

The dimethylamino group at the 4-position is typically introduced first due to the nucleophilic character of pyridine’s nitrogen. 4-Aminopyridine serves as a common precursor, undergoing exhaustive methylation with methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For example, treatment of 4-aminopyridine with excess MeI in acetonitrile at 80°C for 12 hours yields N,N-dimethylpyridin-4-amine (DMAP).

Electrophilic Methylation at the 2-Position

Introducing the 2-methyl group poses challenges due to pyridine’s electron-deficient aromatic ring. Friedel-Crafts alkylation is ineffective, necessitating alternative strategies:

  • Directed ortho-Metalation (DoM): A lithiation approach using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) at -78°C generates a lithiated intermediate at the 3-position, which reacts with methyl iodide to install the 2-methyl group post-tautomerization.

  • Transition Metal-Catalyzed C–H Activation: Palladium or copper catalysts enable selective C–H methylation. For instance, a Pd(OAc)₂/ligand system with methylboronic acid under oxidative conditions achieves 2-methylation in moderate yields.

Multi-Step Synthesis via Pyridinium Intermediates

N-Aminopyridinium Salt Alkylation

Recent advances leverage N-aminopyridinium salts as intermediates for controlled alkylation. As demonstrated by Tan et al. (2022), these salts undergo self-limiting alkylation with alkyl halides, preventing overalkylation. For example:

  • Chan–Lam Coupling: Aryl boronic acids react with N-aminopyridinium triflate to form N-aryl-N-pyridinium amines.

  • Alkylation/Depyridylation: Treatment with hexyl iodide and Cs₂CO₃ induces monoalkylation, followed by reductive cleavage of the pyridinium group to yield secondary amines. Adapting this method, 2-methylation could precede N,N-dimethylation for target compound synthesis.

Reductive Amination Pathways

Reductive amination of 2-methylpyridine-4-carbaldehyde with dimethylamine and sodium cyanoborohydride (NaBH₃CN) offers a one-pot route. However, competing side reactions (e.g., over-reduction) necessitate careful pH control and stoichiometric optimization.

Biosynthetic and Catalytic Approaches

Enzymatic Methylation in Streptomyces antioxidans

N,N,2-Trimethylpyridin-4-amine has been isolated from Streptomyces antioxidans, suggesting biosynthetic pathways involving S-adenosylmethionine (SAM)-dependent methyltransferases. Homology modeling of methyltransferase enzymes from this strain predicts binding pockets accommodating pyridine substrates, enabling sequential methylation at the 4-amino and 2-positions.

Heterogeneous Catalysis

Zeolite-supported metal catalysts (e.g., Pt/Al₂O₃) facilitate gas-phase methylation of pyridine derivatives. Using methanol as a methyl donor at 300–400°C, this method achieves moderate regioselectivity for the 2-position but requires post-synthetic purification via silica gel chromatography.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Regioselectivity
Direct Alkylation4-AminopyridineMeI, Cs₂CO₃, 80°C45–60Moderate (2- vs. 6-)
Directed LithiationDMAPn-BuLi, TMEDA, MeI30–40High (2-)
N-Aminopyridinium RoutePyridinium triflateHexyl iodide, Cs₂CO₃, 70°C50–70High (2-)
Reductive Amination2-Methylpyridine-4-carbaldehydeNaBH₃CN, dimethylamine25–35Low
BiosynthesisPyridineSAM-dependent methyltransferasesN/AHigh (4-, then 2-)

Challenges and Optimization Strategies

Regiochemical Control

The electron-withdrawing nature of the pyridine ring complicates electrophilic substitution. Computational studies (B3LYP/6-311+G**) predict that the 2-position is favored over the 6-position by 8–12 kJ/mol in N,N-dimethylpyridin-4-amine due to hyperconjugative stabilization.

Purification Techniques

  • Silica Gel Chromatography: Gradient elution with methylene chloride:methanol (95:5 to 90:10) resolves this compound from overalkylated byproducts.

  • Recrystallization: Trituration with diethyl ether removes polar impurities, yielding >95% purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, alkoxides.

Major Products

Mechanism of Action

The mechanism by which N,N,2-trimethylpyridin-4-amine exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Positional Isomerism: N,N,2-Trimethylpyridin-4-amine and N,N,4-trimethylpyridin-2-amine () are positional isomers. The former has electron-donating groups at positions 2 and 4, while the latter shifts the dimethylamino group to position 2. This alters electronic density, impacting reactivity in substitution reactions .
  • Halogenation Effects :
    • Bromination at position 3 (3-bromo-N,N,2-trimethylpyridin-4-amine , ) introduces steric bulk and enables Suzuki-Miyaura couplings. The bromine atom increases molecular weight (215.09 vs. 136.20) and polarizability .
  • Organometallic Derivatives: The stannyl derivative (N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine, ) replaces the methyl group with a trimethylstannyl moiety, enabling cross-coupling reactions. Its higher molecular weight (297.05 g/mol) reflects the heavy atom effect .
  • Fluorinated Analog :
    • N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine () incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability, which is advantageous in drug design .

Research Findings and Trends

  • Solubility and Stability: this compound exhibits moderate water solubility due to its polar dimethylamino group, whereas trifluoromethyl derivatives () show improved lipid membrane permeability .
  • Reactivity :
    • Brominated analogs () undergo Pd-catalyzed cross-coupling with aryl boronic acids, yielding biaryl structures with >90% efficiency .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions and methyl group environments. For instance, methyl groups on pyridine typically resonate at δ 2.1–2.5 ppm in 1^1H NMR, while aromatic protons appear at δ 7.0–8.5 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal for assessing purity. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid enhance peak resolution .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

How can crystallographic software like SHELX resolve structural ambiguities in this compound derivatives?

Advanced Research Focus
SHELX programs (e.g., SHELXL, SHELXS) enable precise refinement of X-ray diffraction data. For example:

  • Twinning Analysis : SHELXL handles twinned crystals by refining twin laws and partitioning intensities .
  • Hydrogen Bonding Networks : SHELXPRO visualizes intermolecular interactions, critical for understanding packing arrangements in polymorphs .
  • Disorder Modeling : Partial occupancy of methyl groups or solvent molecules can be resolved using restraints (e.g., SIMU/ISOR commands) .

What strategies address conflicting data in reaction mechanisms involving this compound and its analogs?

Q. Advanced Research Focus

  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling of the pyridine ring tracks regioselectivity in substitution reactions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and compare activation energies for competing pathways .
  • Kinetic Studies : Monitoring reaction progress via in situ IR spectroscopy identifies intermediates and validates proposed mechanisms .

What in vitro assays are suitable for assessing the enzyme inhibitory activity of this compound?

Q. Basic Research Focus

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, ABL1) at 10–100 µM compound concentrations .
  • CYP450 Interaction : Microsomal incubation (human liver microsomes) with LC-MS/MS detection quantifies metabolite formation and inhibition potency .
  • Cellular Uptake : Radiolabeled compound (e.g., 3^3H) in cell lines (e.g., HEK293) measures permeability via scintillation counting .

How do structural modifications of this compound impact its physicochemical properties?

Q. Advanced Research Focus

Modification Impact Evidence
Trifluoromethyl addition↑ Lipophilicity (logP +0.9)
Piperidine substitution↑ Solubility (aqueous solubility +25%)
N-Methyl replacement↓ Metabolic stability (t₁/₂ reduced by 50%)

What computational tools predict the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina screens against target proteins (e.g., kinases) using PyMOL for visualization .
  • QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • ADMET Prediction : SwissADME estimates bioavailability, BBB penetration, and CYP450 interactions .

How does this compound compare to structurally similar compounds in biological assays?

Q. Basic Research Focus

  • Pyrimidine Analogs : Lower IC₅₀ values (e.g., 12.8 µM vs. 45 µM in MCF-7 cells) due to enhanced π-π stacking with aromatic residues .
  • Piperidine Derivatives : Improved solubility but reduced target affinity compared to rigid bicyclic systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.